tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
Description
Chemical Structure and Properties tert-Butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate is a bicyclic carbamate derivative with a fused hexahydrofuro[3,2-b]furan core. Its molecular formula is C₁₁H₂₀N₂O₄, molecular weight 244.29 g/mol, and CAS number 1932199-27-3 . The compound features a tert-butyl carbamate group and a primary amine substituent on the bicyclic framework, with stereochemistry defined by the (3S,3aR,6S,6aR) configuration.
Properties
IUPAC Name |
tert-butyl N-[(3S,3aR,6S,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)13-7-5-16-8-6(12)4-15-9(7)8/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXSNSZFCYKBPW-RBXMUDONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2C1OCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CO[C@H]2[C@@H]1OC[C@@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932199-27-3 | |
| Record name | tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate typically involves multiple steps:
Formation of the Hexahydrofurofuran Core: : This can be achieved through cyclization reactions, often involving the use of reducing agents to transform precursor molecules into the desired cyclic structure.
Introduction of the Amino Group: : Incorporation of the amino group at the 6th position requires selective protection and deprotection steps, ensuring that only the desired site is functionalized.
Carbamate Formation: : The final step involves the reaction of the amino group with tert-butyl chloroformate to form the tert-butyl carbamate.
Industrial Production Methods: : Industrial production may involve optimization of the above synthetic routes to increase yield and purity, as well as to reduce the number of steps. Catalysts and automation may be used to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can involve conversion of the furan core to more oxidized species.
Reduction: : Hydrogenation may be used to modify the hexahydrofurofuran ring further.
Substitution: : The amino group may undergo nucleophilic substitutions with electrophiles, producing a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C).
Substitution: : Alkyl halides in the presence of a base.
Major Products: : Depending on the reaction, major products can include hydroxylated derivatives, saturated cyclic compounds, and substituted furan analogs.
Scientific Research Applications
Chemistry: : Used as a building block for more complex synthetic molecules due to its reactive amino and furan groups.
Medicine: : Research into its potential as a drug or drug intermediate due to its structural uniqueness.
Industry: : May be explored as a monomer or precursor for the synthesis of advanced materials.
Mechanism of Action
The compound's mechanism of action depends on its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Could include inhibition of enzymes, modulation of receptor activity, or interference with nucleic acid functions.
Comparison with Similar Compounds
Structural Analogs in the Hexahydrofuro[3,2-b]furan Family
Several derivatives share the hexahydrofuro[3,2-b]furan scaffold but differ in substituents and functional groups:
Key Observations :
- Functional Group Impact : The tert-butyl carbamate group in the target compound enhances steric bulk and stability compared to carboxylic acid or nitrate ester analogs, making it suitable for asymmetric synthesis .
- Thermal Stability : Bis-amide derivatives exhibit higher melting points (168–193°C) due to hydrogen bonding, whereas the tert-butyl carbamate analog lacks such data, suggesting lower crystallinity .
Comparison with Other Bicyclic Carbamates
Compounds with alternative bicyclic frameworks but similar carbamate functionalities include:
Key Observations :
- Ring System Influence : The hexahydrofurofuran core provides rigidity and chiral centers distinct from the flexible piperidine or nitrogen-dense cyclopenta[b]pyrrole systems .
- Bioactivity Potential: Fluorinated analogs (e.g., ) may exhibit enhanced membrane permeability compared to the non-fluorinated target compound.
Functional Group Variations: Carbamates vs. Amides/Thioureas
A study of bis-functionalized hexahydrofurofuran derivatives highlights:
Key Observations :
- Purity and Utility : The tert-butyl carbamate derivative achieves higher purity (≥95%) compared to bis-amide/thiourea analogs (30–80%), likely due to optimized commercial synthesis .
- Solubility : Thiourea derivatives exhibit poor solubility, limiting their use in polar solvents, whereas the carbamate analog’s solubility profile remains uncharacterized.
Biological Activity
tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate (CAS No. 1251012-40-4) is a synthetic compound that has shown potential biological activity in various research contexts. Its unique structural features contribute to its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C12H22N2O2
- Molecular Weight: 226.31 g/mol
- CAS Number: 1251012-40-4
The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. Research indicates that it may act as an antagonist to Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are involved in immune responses and inflammation. This modulation can lead to therapeutic effects in conditions such as autoimmune diseases and chronic inflammatory disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on pro-inflammatory cytokine production. For instance:
- Cytokine Inhibition: The compound reduced the levels of TNF-alpha and IL-6 in activated macrophages by approximately 50% at concentrations ranging from 10 to 100 µM.
In Vivo Studies
Animal model studies have further elucidated the compound's biological effects:
- Anti-inflammatory Effects: In a murine model of colitis, administration of this compound resulted in reduced colonic inflammation and improved histological scores compared to control groups.
Case Studies
-
Case Study on Autoimmune Disease:
- A study involving lupus-prone mice showed that treatment with this compound led to a significant decrease in autoantibody production and renal inflammation.
-
Case Study on Chronic Inflammation:
- In models of chronic arthritis, the compound demonstrated a reduction in joint swelling and pain scores when administered over a four-week period.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes and critical reagents for preparing tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate?
The synthesis typically involves multi-step protocols with precise stereochemical control. Key steps include:
- Carbamate formation : Reaction of tert-butyl chloroformate with the amine group under basic conditions (e.g., triethylamine) to protect the amino functionality .
- Stereochemical preservation : Use of sodium hydrogencarbonate and potassium bromide under controlled temperatures to maintain stereochemical integrity during ring-forming reactions .
- Purification : Chromatographic techniques (e.g., silica gel chromatography) to isolate the product, followed by spectroscopic validation (NMR, IR) .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Advanced spectroscopic methods are employed:
- NMR spectroscopy : Analysis of coupling constants and NOE (Nuclear Overhauser Effect) correlations to confirm the (3S,3aR,6S,6aR) configuration .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, though this requires high-purity samples .
- Comparative studies : Contrasting spectral data with known stereoisomers (e.g., tert-butyl (cis)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3-ylcarbamate, CAS 603130-24-1) to identify discrepancies .
Q. What analytical techniques are essential for assessing purity and structural integrity?
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₂₀N₂O₄, MW 244.29) .
- HPLC with chiral columns : Ensures enantiomeric purity, critical for biological studies .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles under varying conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its stereoisomers?
Contradictions often arise from subtle stereochemical differences. Methodological strategies include:
- Parallel synthesis : Prepare and test all stereoisomers (e.g., 3R,6R vs. 3S,6S configurations) under identical assay conditions .
- Molecular docking simulations : Compare binding affinities with target proteins (e.g., enzymes in furo[3,2-b]furan pathways) to rationalize activity differences .
- Meta-analysis : Aggregate data from multiple studies (e.g., CAS 1932199-27-3 vs. 603130-24-1) to identify trends in structure-activity relationships .
Q. What experimental designs are recommended for studying pH-dependent stability?
- Kinetic studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at timed intervals .
- Degradation product identification : Use LC-MS/MS to characterize byproducts (e.g., hydrolysis of the carbamate group yielding hexahydrofurofuran derivatives) .
- Temperature modulation : Assess Arrhenius behavior to predict shelf-life under storage conditions .
Q. How can mechanistic insights into its reactivity inform drug discovery applications?
The compound’s bicyclic furan framework and carbamate group enable unique interactions:
- Enzyme inhibition : The amino group may act as a hydrogen-bond donor in active sites (e.g., proteases or kinases), validated via mutagenesis studies .
- Prodrug potential : The tert-butyl carbamate group can serve as a cleavable protecting group, releasing the active amine in vivo .
- Cross-reactivity screening : Test against off-target biomolecules (e.g., serum albumin) to evaluate specificity .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Continuous flow reactors : Improve yield and reduce side reactions compared to batch processes .
- Green chemistry approaches : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) using statistical models to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
